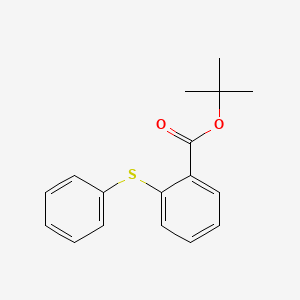![molecular formula C11H15FN2OS B14591088 N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-50-4](/img/structure/B14591088.png)
N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-fluoroacetophenone with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N’-(2-fluorophenyl)thiourea
- N-(2-hydroxyethyl)-N’-(2-fluorophenyl)thiourea
- N-(2-fluorophenyl)-N’-(2-hydroxyethyl)urea
Uniqueness
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both a fluorophenyl group and a hydroxyethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61290-50-4 |
|---|---|
Molekularformel |
C11H15FN2OS |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-[1-(2-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-6-7-15)9-4-2-3-5-10(9)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
OVOWETOCAGTQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1F)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


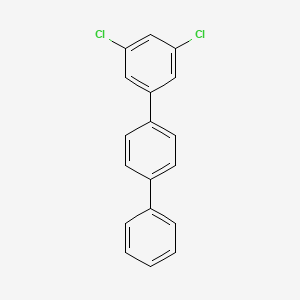
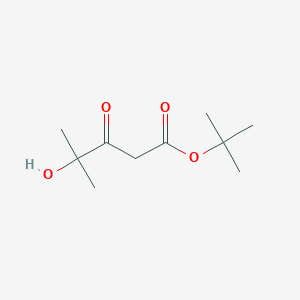

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
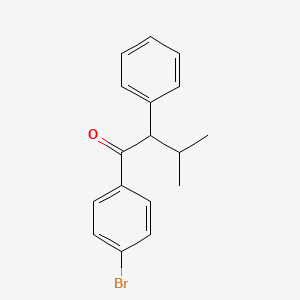
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
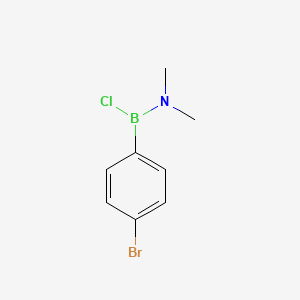
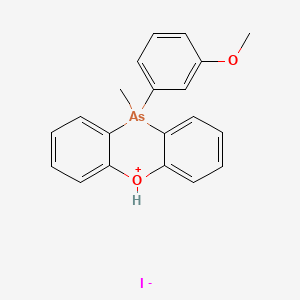
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
